N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide
Description
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide is a synthetic small molecule featuring a 5-oxopyrrolidine core substituted with a 4-fluorophenyl group at the N1 position. The compound’s structure includes an indole-4-carboxamide moiety linked via an ethylamino spacer to the pyrrolidine carbonyl group.
Properties
Molecular Formula |
C22H21FN4O3 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide |
InChI |
InChI=1S/C22H21FN4O3/c23-15-4-6-16(7-5-15)27-13-14(12-20(27)28)21(29)25-10-11-26-22(30)18-2-1-3-19-17(18)8-9-24-19/h1-9,14,24H,10-13H2,(H,25,29)(H,26,30) |
InChI Key |
XCMLQCMMJSWRQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a fluorophenyl-substituted pyrrolidinone. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the amide bond. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are frequently used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Hydroxyl-substituted pyrrolidinone derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors in the body, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The pyrrolidinone ring can interact with enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares a 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide backbone with several structurally related analogs. Below is a comparative analysis of its structural analogs:
Table 1: Comparison of Structural Analogs
Key Observations
Core Structure : All compounds retain the 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide backbone, which is critical for metabolic stability and hydrophobic interactions with target proteins .
Methoxybenzyl (Compound ): Electron-donating groups may improve solubility and receptor binding (e.g., GPCRs or nuclear receptors) . Pyridinyl (Compound ): Nitrogen-rich aromatic systems facilitate hydrogen bonding, relevant to kinase inhibition . Indole-4-carboxamide (Target Compound): The indole moiety may confer π-π stacking interactions with hydrophobic pockets in viral or inflammatory targets .
Therapeutic Implications: The target compound’s indole group distinguishes it from analogs, suggesting unique interactions with indole-binding domains (e.g., tryptophan-associated enzyme active sites or serotonin receptors) .
Pharmacokinetic and Mechanistic Considerations
- Lipophilicity : The 4-fluorophenyl group enhances membrane permeability, while polar carboxamide and heterocyclic substituents (e.g., pyridinyl in ) balance solubility .
- Target Selectivity: The ethylamino linker in the target compound may allow for extended interactions with allosteric sites, differentiating it from shorter-chain analogs .
Biological Activity
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₈F N₃O₃
- Molecular Weight : 365.36 g/mol
The presence of the indole and pyrrolidinone moieties contributes to its biological activity by modulating interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often act as enzyme inhibitors, modulating pathways critical for various physiological processes.
In Vitro Studies
In vitro studies have highlighted the compound's potential as an enzyme inhibitor. For instance, compounds featuring indole and pyrrolidinone structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The efficacy of these inhibitors is typically measured using IC50 values, indicating the concentration required to inhibit 50% of enzyme activity.
Cytotoxicity and Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from antiproliferative assays:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 5.11 | Strong inhibition observed |
| CEM | 4.2 | Effective against human T-cell leukemia |
| Panc-1 | 10.26 | Notable resistance in some concentrations |
These findings suggest that the compound could serve as a potential therapeutic agent in oncology.
Antiviral Activity
A study investigating the antiviral properties of structurally similar indole-based compounds found that they exhibited promising activity against neurotropic alphavirus infections. The compound was tested in vitro, showing enhanced cell viability in infected cells at specific concentrations, indicating its potential role in antiviral therapies .
Cardiovascular Effects
Another case study focused on the cardiovascular effects of related compounds, demonstrating that certain derivatives could lower blood pressure without inducing reflex tachycardia, a common side effect associated with traditional L-type calcium channel blockers . This highlights the potential of this compound in treating hypertension.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
